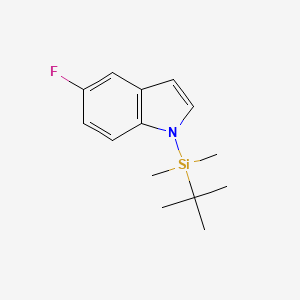

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole

Übersicht

Beschreibung

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a useful research compound. Its molecular formula is C14H20FNSi and its molecular weight is 249.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that tert-butyldimethylsilyl (tbdms) derivatives are often used as protective groups in organic synthesis, particularly for alcohols . They react with various functional groups to form silyl ethers, which are stable and can be selectively deprotected when needed .

Mode of Action

The mode of action of 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole involves its interaction with its targets, leading to the formation of silyl ethers. The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .

Biochemical Pathways

It’s known that tbdms derivatives participate in various reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to the formation of synthetically useful unsymmetrical diynes .

Pharmacokinetics

The stability of tbdms derivatives in various conditions suggests that they may have favorable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the formation of silyl ethers, which are stable and can be selectively deprotected when needed . This allows for the selective modification of functional groups in complex molecules, which is a crucial aspect of organic synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of TBDMS derivatives with alcohols to form silyl ethers is accelerated by the presence of imidazole and dimethylformamide . Additionally, the stability of the resulting silyl ethers can be affected by the pH and temperature of the environment .

Biologische Aktivität

1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16F NOSi. It features a bicyclic indole structure with a tert-butyldimethylsilyl (TBDMS) protecting group and a fluorine atom at the 5-position. The synthesis typically involves the introduction of silyl groups to indole derivatives through various organic reactions, enhancing the stability and reactivity of the compound for further chemical transformations.

Antioxidant and Neuroprotective Properties

Research indicates that this compound exhibits potent monoamine oxidase B (MAO-B) inhibitory activity , which is crucial for neuroprotection. MAO-B is involved in the metabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease.

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, compounds with similar indole frameworks have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which disrupts cancer cell division .

The biological activity of this compound can be attributed to several mechanisms:

- MAO-B Inhibition : By inhibiting MAO-B, the compound increases dopamine levels, which may alleviate symptoms in neurodegenerative diseases.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax .

- Microtubule Disruption : The compound may also affect microtubule dynamics, which is essential for cell division, thereby contributing to its anticancer activity .

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole is , with a molecular weight of approximately 239.36 g/mol. The TBDMS group serves as a protective moiety, allowing for selective reactions without interference from other functional groups. The fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Protection of Indole : The indole nitrogen is protected using the TBDMS group to prevent unwanted reactions during subsequent steps.

- Fluorination : The introduction of the fluorine atom can be achieved through various methods, including electrophilic fluorination techniques.

- Deprotection : After the desired reactions are completed, the TBDMS group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).

Scientific Research Applications

This compound has several key applications in scientific research:

Organic Synthesis

- Building Block : It serves as an important building block for synthesizing more complex indole derivatives. Its unique structure allows for various functionalizations, leading to the development of novel compounds with potential biological activities.

Medicinal Chemistry

- Pharmacophore Development : Researchers explore its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance bioavailability and metabolic stability, making it a candidate for drug development targeting various diseases.

Material Science

- Functional Materials : The compound is investigated for its role in creating functional materials, including polymers and coatings. Its chemical properties can be exploited to develop materials with specific functionalities, such as increased thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different contexts:

-

Fluorinated Indoles in Drug Discovery :

- A study demonstrated that fluorinated indoles exhibit enhanced activity against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests that incorporating fluorine into indole structures can lead to improved therapeutic profiles.

-

Synthesis of Novel Indole Derivatives :

- Researchers utilized this compound as a precursor to synthesize a series of new indole-based compounds. These derivatives showed promising results in preliminary biological assays, indicating potential applications in treating neurological disorders.

-

Material Development :

- Investigations into the use of this compound in polymer science revealed its effectiveness as a monomer for creating high-performance polymers with tailored properties for electronic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-butyldimethylsilyl)-5-fluoro-1H-indole, and what reaction conditions are critical for achieving high yields?

Basic Research Question

The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) group to the indole nitrogen. Key steps include:

- Silylation : Reacting 5-fluoro-1H-indole with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) in anhydrous DMF or THF .

- Purification : Column chromatography (e.g., using EtOAc/hexanes) to isolate the product.

- Critical Conditions :

- Strict anhydrous conditions to prevent hydrolysis of the silyl group.

- Use of catalytic DMAP to enhance silylation efficiency .

- Reaction monitoring via TLC to avoid over-silylation or byproduct formation.

Data Insight : Similar silylation reactions for indole derivatives report yields of 60–80% under optimized conditions .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Basic Research Question

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Verify the absence of NH proton (δ ~10–12 ppm in free indole) and presence of TBS methyl groups (δ ~0.2–0.5 ppm) .

- ¹³C NMR : Confirm TBS quaternary carbon (δ ~25–30 ppm) and fluorine-induced deshielding in the indole ring .

- ¹⁹F NMR : Single peak for the 5-fluoro substituent (δ ~-120 to -130 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with <3 ppm mass error .

- TLC : Monitor purity using fluorescent indicators and appropriate solvent systems (e.g., 70:30 EtOAc/hexanes) .

Q. What strategies can optimize the reaction yield of this compound when encountering low conversion rates?

Advanced Research Question

- Catalyst Screening : Test alternative bases (e.g., 2,6-lutidine) or silylation agents (e.g., TBSOTf) for improved reactivity .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.

- Temperature Control : Gradual warming from 0°C to room temperature to balance reaction rate and selectivity .

- Byproduct Mitigation : Pre-dry substrates and solvents over molecular sieves to minimize hydrolysis .

Case Study : A related indole silylation achieved 77% yield using TBSCl/DMAP in CH₂Cl₂ at 0°C → RT .

Q. How does the TBS group influence the reactivity of the indole ring in subsequent functionalization reactions?

Advanced Research Question

- Steric Effects : The bulky TBS group directs electrophilic substitution to the 3-position of the indole ring due to steric hindrance at N1 .

- Deprotection Challenges : Use tetrabutylammonium fluoride (TBAF) in THF for mild cleavage, avoiding harsh acids that may degrade the indole core .

- Stability Considerations : The TBS group is stable under basic conditions but hydrolyzes in protic solvents (e.g., MeOH/H₂O), necessitating inert reaction environments .

Q. How can researchers resolve structural ambiguities in NMR data for this compound?

Advanced Research Question

- 2D NMR : Use COSY and HSQC to assign coupling patterns and correlate ¹H/¹³C signals, especially for overlapping aromatic protons .

- Variable Temperature NMR : Resolve broad peaks caused by dynamic processes (e.g., hindered rotation of the TBS group) .

- Comparative Analysis : Cross-reference with published shifts for analogous TBS-protected indoles (e.g., δ 7.96 ppm for C7-H in tert-butyl indole carboxylates) .

Q. What are the best practices for storing this compound?

Advanced Research Question

- Storage Conditions :

- Short-term : Desiccated at 4°C in amber vials to prevent light/ moisture exposure.

- Long-term : -20°C under argon atmosphere .

- Stability Assessment :

Eigenschaften

IUPAC Name |

tert-butyl-(5-fluoroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFDLMKVYMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.